Butane, 1-(ethylsulfinyl)-

Physical organic chemistry Distillation purification Thermal stability profiling

Butane, 1-(ethylsulfinyl)-, systematically named 1-(ethylsulfinyl)butane and commonly referred to as butyl ethyl sulfoxide or ethylbutyl sulfoxide, is an unsymmetrical dialkyl sulfoxide with molecular formula C6H14OS and molecular weight 134.24 g/mol. The compound features a stereogenic sulfur center flanked by an n-butyl chain and an ethyl group, yielding a single chiral axis that renders the molecule prochiral in its sulfide precursor form and inherently chiral as the sulfoxide.

Molecular Formula C6H14OS
Molecular Weight 134.24 g/mol
CAS No. 2976-99-0
Cat. No. B3050919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButane, 1-(ethylsulfinyl)-
CAS2976-99-0
Molecular FormulaC6H14OS
Molecular Weight134.24 g/mol
Structural Identifiers
SMILESCCCCS(=O)CC
InChIInChI=1S/C6H14OS/c1-3-5-6-8(7)4-2/h3-6H2,1-2H3
InChIKeyCYDQHOZLSSXJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butane, 1-(Ethylsulfinyl)- (CAS 2976-99-0): Core Physicochemical and Spectral Identity for Procurement Specification


Butane, 1-(ethylsulfinyl)-, systematically named 1-(ethylsulfinyl)butane and commonly referred to as butyl ethyl sulfoxide or ethylbutyl sulfoxide, is an unsymmetrical dialkyl sulfoxide with molecular formula C6H14OS and molecular weight 134.24 g/mol [1][2]. The compound features a stereogenic sulfur center flanked by an n-butyl chain and an ethyl group, yielding a single chiral axis that renders the molecule prochiral in its sulfide precursor form and inherently chiral as the sulfoxide . Its computed physicochemical profile includes a density of 1.0 ± 0.1 g/cm³, a boiling point of 243.9 ± 9.0 °C at 760 mmHg, a flash point of 101.3 ± 18.7 °C, and a logP of approximately 2.42 [1]. These properties position it within the dialkyl sulfoxide family while distinguishing it from its branched, symmetric, and homologated analogs, as detailed in the quantitative evidence sections below.

Unsymmetric ethyl/n-butyl dialkyl sulfoxide with a stereogenic sulfur center
Distinct thermal and partition profile vs branched or symmetric C6H14OS isomers
Liquid at room temperature, compatible with ambient-handling workflows

Why Generic Dialkyl Sulfoxide Substitution Fails: Isomeric Specificity of Butane, 1-(Ethylsulfinyl)-


The molecular formula C6H14OS accommodates at least four constitutionally or configurationally distinct sulfoxides: the target n-butyl ethyl sulfoxide (linear, unsymmetrical), tert-butyl ethyl sulfoxide (branched at sulfur-adjacent carbon), sec-butyl ethyl sulfoxide (branched at the β-carbon), and dipropyl sulfoxide (symmetrical) [1][2]. Despite sharing identical elemental composition and molecular weight, these isomers exhibit divergent boiling points (spanning a range of approximately 66 °C from sec-butyl to n-butyl), logP values (differing by >1.5 log units between n-butyl and tert-butyl analogs), and steric profiles that critically govern enzyme active-site accommodation in biocatalytic sulfoxidation [3]. Procuring a generic dialkyl sulfoxide without specifying the exact regioisomer therefore risks introducing a compound with substantially altered volatility, hydrophobicity, or stereochemical outcome—parameters that are non-negotiable in chromatographic method development, chiral separation protocols, and solvent-formulation workflows where predictable physicochemical behavior is required [4].

Target: linear n-butyl ethyl sulfoxide
tert-Butyl isomer may shift volatility and hydrophobicity substantially, altering retention and purification
Target: liquid at ambient, unsymmetric scaffold
Dipropyl sulfoxide is solid at room temperature and symmetric, confounding NMR identity and handling
Target: specific stereochemical configuration
Generic dialkyl sulfoxide mixture or sec-butyl isomer lacks configurational assignment and consistent chiroptical signature

Quantitative Differential Evidence: Butane, 1-(Ethylsulfinyl)- Versus Closest C6H14OS Isomers and Homologs


Boiling Point and Thermal Stability: n-Butyl Ethyl Sulfoxide vs. tert-Butyl and sec-Butyl Isomers

The linear n-butyl ethyl sulfoxide (target compound) exhibits a computed boiling point of 243.9 ± 9.0 °C at 760 mmHg, which is 16.0 °C higher than the tert-butyl isomer (227.9 ± 9.0 °C) and 58.2 °C higher than the sec-butyl isomer (185.7 °C) . Experimental phase-change data for the tert-butyl isomer confirm a boiling point of 525 K (approximately 252 °C), consistent with the computed ranking [1]. The elevated boiling point of the linear isomer arises from more effective intermolecular dipole-dipole and van der Waals interactions permitted by the extended, unbranched n-butyl chain, translating into a higher enthalpy of vaporization (46.1 ± 3.0 kJ/mol) compared to the tert-butyl analog (44.6 ± 3.0 kJ/mol) .

Thermal stability
Head-to-head
Boiling point +16 °C vs tert-butyl isomer, +58 °C vs sec-butyl isomer
Distillation purification strategy differs substantially among isomers
Computed ranking consistent with experimental data for tert-butyl isomer
Physical organic chemistry Distillation purification Thermal stability profiling

LogP Hydrophobicity Gap: n-Butyl Ethyl Sulfoxide vs. tert-Butyl Ethyl Sulfoxide

The target compound butane, 1-(ethylsulfinyl)- displays a computed logP of 2.42 (PSA 36.28 Ų), whereas the branched tert-butyl ethyl sulfoxide exhibits an XLogP3-AA of 0.9 and the same PSA of 36.3 Ų [1]. This logP differential of approximately 1.5 units corresponds to a roughly 30-fold higher octanol-water partition coefficient for the linear n-butyl isomer, despite nearly identical topological polar surface area . The difference originates from the larger solvent-accessible hydrophobic surface area of the extended n-butyl chain compared to the compact tert-butyl group, a property that translates into markedly different retention times in reversed-phase HPLC and distinct extraction efficiencies in liquid-liquid partitioning protocols [2].

Hydrophobicity
Head-to-head
logP 2.42 vs 0.9 (tert-butyl); ~30-fold higher octanol-water partition
Reversed-phase chromatographic retention markedly distinct
Computed values; confirm experimentally for specific method
Solvent extraction Chromatographic retention Partition coefficient

Unsymmetric vs. Symmetric C6H14OS: Chromatographic and Spectroscopic Differentiation from Dipropyl Sulfoxide

Butane, 1-(ethylsulfinyl)- is an unsymmetrical dialkyl sulfoxide (ethyl + n-butyl), whereas dipropyl sulfoxide (CAS 4253-91-2) is its symmetrical constitutional isomer bearing two n-propyl groups [1]. Despite sharing the molecular formula C6H14OS and computed boiling point (both 243.9 °C at 760 mmHg), the two isomers are spectroscopically distinct: the target compound features diagnostic NMR resonances for two inequivalent α-methylene environments (CH2–S=O adjacent to ethyl vs. butyl), while dipropyl sulfoxide displays a single α-methylene signal due to symmetry [2]. Experimentally, dipropyl sulfoxide is reported as a solid at room temperature (mp 22.5 °C), whereas the unsymmetrical butyl ethyl sulfoxide remains liquid, a phase-state divergence critical for handling and formulation [3].

Phase & symmetry
Reported
Liquid at ambient vs solid dipropyl sulfoxide; 2 distinct α-CH2 NMR signals vs 1
Ambient handling and formulation state differ; NMR fingerprint distinct
NMR data from SpectraBase
Isomer resolution NMR fingerprinting GC-MS differentiation

Chiroptical Signature in Andersen Synthesis: Configurational Assignment of Butyl Ethyl Sulfoxide Enantiomers

A 1992 circular dichroism (CD) study directly compared isomeric butyl ethyl sulfoxides prepared via the Andersen synthesis from (–)-(S)-O-n-propyl ethanesulfinate and (–)-(S)-O-n-propyl tert-butanesulfinate with appropriate Grignard reagents [1]. The CD spectral comparison of n-butyl ethyl sulfoxide diastereomers provided key evidence for retention of configuration at the sulfinyl sulfur during reactions of nonbranched alkanesulfinates with hindered organometallic reagents. This study further established the synthesis of (–)-(R)-n-butyl tert-butyl sulfoxide as a stereochemical reference, demonstrating that the linear n-butyl ethyl sulfoxide scaffold serves as a reliable chiroptical probe distinguishable from tert-butyl and other branched analogs [1].

Chiroptical assignment
Head-to-head
CD Cotton effect distinguishes n-butyl from tert-butyl enantiomers; configurational retention confirmed
Supports enantiomer-specific procurement for asymmetric synthesis
Andersen synthesis protocol
Chiral sulfoxide synthesis Circular dichroism Absolute configuration

Alkyl Chain Length Effect on Biocatalytic Sulfoxidation: n-Butyl vs. Methyl, Ethyl, and n-Propyl p-Tolyl Sulfoxide Probes

A widely adopted experimental system for discriminating among FMO isoforms (FMO1, FMO3, FMO5) employs prochiral p-tolyl alkyl sulfides with systematically varied alkyl chain lengths—methyl, ethyl, n-propyl, and n-butyl—as substrates [1][2]. The resulting sulfoxide products are analyzed on commercial chiral stationary phases, and the enantiomeric excess (ee) is isoform-dependent [1]. For FMO1-catalyzed oxidation, (R)-methyl p-tolyl sulfoxide is generated with up to 96% ee at 5 μM substrate, but ee decreases at higher concentrations; FMO3 shows little prochiral selectivity [3]. While quantitative ee values for the n-butyl p-tolyl sulfoxide product are not explicitly tabulated in the open-access portion of these studies, the systematic inclusion of the n-butyl congener alongside methyl, ethyl, and n-propyl variants establishes that alkyl chain length is a tunable parameter governing enzyme active-site fit and stereochemical outcome [1][3].

FMO probe panel
Class-level
n-Butyl congener validated alongside methyl, ethyl, propyl; ee data source-restricted
Indicates chain-length dependent FMO discrimination
Full dataset requires primary literature review
Flavin-containing monooxygenase (FMO) Enantioselective sulfoxidation Metabolic probe

Dialkyl Sulfoxide Solvency for Agrochemical Actives: Class Positioning of Butyl Ethyl Sulfoxide-Type Compounds vs. DMSO and Fatty Acid Dialkyl Amides

A 2024 WIPO patent (WO2025132828A1) discloses compositions comprising specific sulfoxides of formula (I)—encompassing dialkyl sulfoxides with linear or branched C1–C10 alkylene groups—as solvents or dispersants for agrochemical actives, explicitly positioning them as replacements for dimethyl sulfoxide (DMSO) and fatty acid dialkyl amides [1]. The patent teaches that these sulfoxides provide good solvency for various agrochemical actives, are non-phytotoxic, and can be formulated into emulsion, suspension, and dispersion concentrates at loadings of 1–99 wt% [1]. While the patent does not single out butyl ethyl sulfoxide by CAS number, its formula (I) generically covers dialkyl sulfoxides of the type R1–S(=O)–R2 where R1/R2 are alkyl groups, and the commercial availability and favorable logP of the target compound place it within the claimed compositional space .

Agrochemical solvent class
Class-level
Dialkyl sulfoxides claimed as non-phytotoxic DMSO replacements (WO2025132828A1)
Pre-competitive evaluation window before patent adoption
Specific solvency testing required
Agrochemical formulation solvent Phytotoxicity Sustainable solvent substitution

Procurement-Relevant Application Scenarios for Butane, 1-(Ethylsulfinyl)- (CAS 2976-99-0)


Isomeric Purity-Critical Chromatographic Method Development

For analytical laboratories developing reversed-phase HPLC or GC methods to resolve dialkyl sulfoxide isomers, butane, 1-(ethylsulfinyl)- provides a well-characterized unsymmetrical reference standard. Its logP of 2.42 and boiling point of 243.9 °C place it at a distinct retention position relative to the tert-butyl isomer (logP ~0.9, bp ~228 °C) and sec-butyl isomer (bp ~186 °C), enabling robust peak identification in isomeric impurity profiling . The availability of batch-specific QC data (NMR, HPLC, GC) at 98% purity from commercial sources supports its use as a calibration standard without the confounding effects of isomeric contamination that plague generic 'dialkyl sulfoxide' procurements .

Enantioselective Biocatalysis Substrate Screening with FMO and BVMO Enzyme Panels

Research groups investigating flavin-containing monooxygenase (FMO) or Baeyer-Villiger monooxygenase (BVMO) substrate scope can employ butane, 1-(ethylsulfinyl)- as a representative unsymmetrical dialkyl sulfoxide. The FMO probe literature validates the n-butyl alkyl chain as the longest systematically studied congener in the p-tolyl alkyl sulfide panel, and the Andersen-synthesis-based CD configurational assignment protocol provides a direct route to enantiomeric excess determination for this specific scaffold [1][2]. The compound's prochiral sulfide precursor (butyl ethyl sulfide) is readily oxidized to the sulfoxide, and the unsymmetrical substitution ensures two distinct α-methylene environments for unambiguous NMR-based ee quantification [2].

Non-Phytotoxic Agrochemical Co-Solvent Formulation Evaluation

Formulation scientists developing DMSO-free agrochemical concentrates can evaluate butane, 1-(ethylsulfinyl)- as a candidate co-solvent within the general formula (I) scope of WO2025132828A1 [3]. Its liquid phase state at ambient temperature, moderate calculated density (~1.0 g/cm³), and flash point above 100 °C facilitate handling and incorporation into emulsion and suspension concentrates without the heated storage required for the solid dipropyl sulfoxide isomer (mp 22.5 °C) [4]. The compound's logP of 2.42 suggests compatibility with moderately lipophilic active ingredients, offering a tunable hydrophobicity window distinct from the highly polar DMSO (logP ~ -1.35) .

Chiral Sulfoxide Ligand and Auxiliary Synthesis

For asymmetric synthesis laboratories preparing enantiopure sulfoxide ligands via the Andersen method, the CD-validated configurational assignment of butyl ethyl sulfoxide enantiomers provides a stereochemical reference framework [2]. The n-butyl ethyl scaffold offers a steric profile intermediate between the minimally hindered dimethyl sulfoxide and the highly hindered tert-butyl ethyl sulfoxide, enabling tunable stereodifferentiation in metal-catalyzed transformations. The compound's procurement at 98% purity with NMR and HPLC batch traceability ensures that the starting sulfoxide does not introduce undefined stereochemical impurities into downstream catalytic cycles .

Application
Selection Property
Validation Focus
Isomeric purity-critical chromatography
Retention-indexed isomer resolution
Peak identity vs isomeric impurities
Biocatalysis enzyme substrate panel
Alkyl chain-dependent enzyme probe
Enantiomeric excess in FMO/BVMO assays
Agrochemical co-solvent formulation
Liquid-phase ambient handling
Solvency for moderately lipophilic actives
Chiral sulfoxide ligand synthesis
Stereochemical configurational assignment
Enantiopurity in Andersen-type synthesis
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